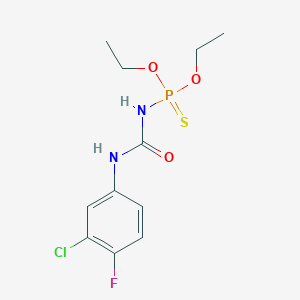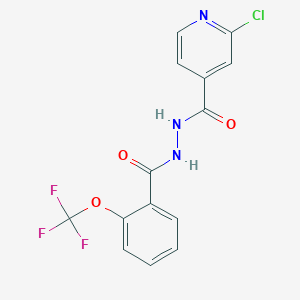
1-(3-Chloro-4-fluorophenyl)-3-diethoxyphosphinothioylurea
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-diethoxyphosphinothioylurea, also known as CFP-UEt, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. CFP-UEt is a phosphorothioyl urea derivative that has shown promising results in the inhibition of tumor growth and the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-diethoxyphosphinothioylurea involves the inhibition of various enzymes and receptors that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes that are involved in the regulation of cell growth and differentiation. This compound has also been found to inhibit the activity of protein kinases, which are enzymes that are involved in the signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic mice. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(3-Chloro-4-fluorophenyl)-3-diethoxyphosphinothioylurea has several advantages for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. This compound has also been found to have low toxicity and is well-tolerated by animals. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-(3-Chloro-4-fluorophenyl)-3-diethoxyphosphinothioylurea. One potential direction is the development of more potent and selective derivatives of this compound that can be used as therapeutic agents for the treatment of cancer and other diseases. Another direction is the investigation of the molecular mechanisms underlying the biological effects of this compound. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-diethoxyphosphinothioylurea has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the inhibition of tumor growth and the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has been found to inhibit the activity of various enzymes and receptors, including protein tyrosine phosphatases, protein kinases, and acetylcholinesterase.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-diethoxyphosphinothioylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN2O3PS/c1-3-17-19(20,18-4-2)15-11(16)14-8-5-6-10(13)9(12)7-8/h5-7H,3-4H2,1-2H3,(H2,14,15,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKINTJLVQLWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(NC(=O)NC1=CC(=C(C=C1)F)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dichloro-4-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3042886.png)
![5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole](/img/structure/B3042888.png)
![2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine](/img/structure/B3042892.png)



![2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3042899.png)
![2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B3042900.png)
![O1-[(2,5-dichloro-3-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3042903.png)
![5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042904.png)
![N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide](/img/structure/B3042905.png)
![S-[3-(trifluoromethyl)phenyl] 2-chloropyridine-4-carbothioate](/img/structure/B3042906.png)
![2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3042908.png)
![2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3042909.png)